(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a naphthyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
FXFJYUXPFQIPNN-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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